Bastadin 10

Ryanodine receptor Calcium signaling Channel gating

Sourcing a selective RyR1-FKBP12 complex stabilizer is challenging for labs studying calcium channel gating. Bastadin 10 addresses this by uniquely stabilizing the RyR1 open conformation in an FKBP12-dependent manner, uncoupling the channel from Ca2+ and Mg2+ regulation. - Acts as a selective RyR1-FKBP12 open-state stabilizer, distinct from Bastadin 5 or irreversible modifiers. - Serves as a validated RyR2 activator in neuronal models and an ACAT1 probe for cancer metabolism studies. - Promotes neurite outgrowth via FKBP-52 without immunosuppression; available from BenchChem with competitive pricing and rapid global delivery.

Molecular Formula C34H28Br4N4O9
Molecular Weight 956.2 g/mol
CAS No. 127687-08-5
Cat. No. B157169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBastadin 10
CAS127687-08-5
Synonymsastadin 10
bastadin-10
Molecular FormulaC34H28Br4N4O9
Molecular Weight956.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
InChIInChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1
InChIKeyYBDUMXZBKBTNGS-VEGWVUODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bastadin 10: Marine-Derived RyR Modulator


Bastadin 10 is a macrocyclic bromotyrosine derivative isolated from marine sponges of the genus Ianthella, notably Ianthella basta [1]. It is a tetrameric assembly of brominated tyrosine and tyramine units linked via amide and ether bonds [2]. Bastadin 10 functions as a modulator of ryanodine receptor (RyR) calcium channels, specifically stabilizing the open conformation of the RyR1-FKBP12 complex [3].

RyR1 open-state studies — FKBP12-dependent channel gating and conformational stabilization assays
Neuronal RyR2 calcium signaling — bromination-dependent probe for structure-activity relationship work
ACAT1 metabolic studies — in silico-identified binder for cancer metabolism pathway investigation
Marine macrocyclic bromotyrosine alkaloid; research use only — not for human or veterinary use.

Why Bastadin 10 Is Irreplaceable


Bastadin 10 exhibits a unique functional signature on ryanodine receptors that is not shared by structurally related bastadins or other RyR modulators. While Bastadin 5 stabilizes both open and closed states, Bastadin 10 dramatically stabilizes the open conformation in an FKBP12-dependent manner, effectively uncoupling the channel from physiological Ca2+ and Mg2+ regulation [1]. Synthetic analogues lacking specific bromination patterns show markedly reduced activity, and the effects are highly sensitive to structural modifications [2]. Furthermore, the compound's actions are reversible and require the intact RyR1-FKBP12 complex, distinguishing it from irreversible channel modifiers or FKBP12-independent modulators [3].

Bastadin 5 stabilizes both open and closed states, which may confound open-state gating interpretation in RyR1 studies.
Debromo analogues show markedly reduced or absent RyR2 activity; bromination pattern is critical and not interchangeable.
FKBP12-independent modulators lack the FKBP12 complex requirement, leading to different channel modification profiles; mechanism mismatch may shift results.

Comparative Evidence for Bastadin 10


RyR1 Open-State Stabilization vs. Bastadin 5

Bastadin 10 (B10) dramatically stabilizes the open conformation of the RyR1 channel, whereas Bastadin 5 (B5) stabilizes both open and closed states without altering Ca2+ sensitivity. Single-channel analysis showed B10 reduced the free energy for closed-to-open transitions (ΔG*c→o), resulting in a pronounced increase in open probability [1].

Open-state stabilization vs. Bastadin 5
Head-to-head
B10 selectively reduces free energy for closed-to-open transitions; B5 stabilizes both states without altering Ca²⁺ sensitivity.
Supports open-state gating studies; Bastadin 5 would introduce dual-state confounding.
Single-channel recordings in planar lipid bilayers; endpoint interpretation requires FKBP12-complex context.
Ryanodine receptor Calcium signaling Channel gating

Neuronal RyR2 Activity vs. Debromo Analogue

In cultured cerebellar granule cells expressing the RyR2 isoform, natural Bastadin 10 induced a concentration-dependent increase in intracellular Ca2+ ([Ca2+]i). In contrast, the bisdebromo analogue BAST218F6 was completely inactive at concentrations up to 20 µM [1].

RyR2 activity vs. debromo analogue
Head-to-head
B10 induced Ca²⁺ transients in cerebellar granule cells; bisdebromo BAST218F6 inactive ≤20 µM.
Confirms bromination requirement for RyR2 probe activity; inactive debromo derivative not suitable as control.
Neuronal RyR2 model; fluo-3 fluorescence readout. Potency context may vary across cell systems.
Neuronal calcium signaling RyR2 isoform Structure-activity relationship

ACAT1 Binding Affinity Among Bastadins

Molecular docking studies identified Bastadin 10 as one of the strongest ACAT1 binders among 22 bastadins, with a binding affinity of -11.2 kcal/mol, comparable to the top performers Bastadin 13 (-11.5 kcal/mol) and Bastadin 19 (-11.4 kcal/mol) [1].

ACAT1 binding affinity
In silico
-11.2 kcal/mol (within 0.3 kcal/mol of top bastadin binders).
Supports ACAT1 targeting research; binding rank context-dependent on docking methodology.
Molecular docking against human ACAT1; experimental binding validation needed.
ACAT1 inhibition Cancer metabolism Molecular docking

FKBP-52-Mediated Neurite Outgrowth

Bastadin 10 has been disclosed in a patent as a compound that stimulates neurite outgrowth, a property shared with FK506. The mechanism involves disruption of the steroid receptor complex, specifically through FKBP-52, which is distinct from FKBP12-mediated immunosuppression [1].

FKBP-52 neurite outgrowth
Patent disclosure
Qualitative neurite outgrowth stimulation reported, proposed FKBP-52-mediated mechanism distinct from calcineurin pathway.
May support neuroregeneration model exploration; functional advantage over FK506 requires independent validation.
Patent data (US 6,734,211); class-level neurite outgrowth evidence — review for reproducibility.
Neurite outgrowth Nerve regeneration FKBP

Selective Antibacterial Activity Against Gram-Positives

Among bastadins isolated from Ianthella basta, Bastadins 8, 10, and 12 inhibited the growth of Gram-positive opportunistic pathogens Staphylococcus aureus and Enterococcus faecalis. No quantitative MIC values are reported, but the activity is selective for these Gram-positive strains [1].

Gram-positive antibacterial activity
Not quantified
Reported growth inhibition against S. aureus and E. faecalis; MIC values not provided.
Supports antimicrobial screening context; selectivity for Gram-positives warrants further characterization.
Bastadins 8, 10, 12 active in same assay; quantitative potency comparison missing.
Antimicrobial Marine natural products Gram-positive bacteria

Bastadin 10 Research Applications


FKBP12-Dependent RyR1 Gating Studies

Bastadin 10 is an essential tool for studies requiring selective stabilization of the open RyR1 conformation. Its FKBP12-dependent action allows researchers to isolate the contributions of FKBP12 to channel gating and to investigate the structural determinants of open-state stabilization [1].

RyR2-Mediated Calcium Signaling in Neurons

In cultured neurons expressing RyR2, Bastadin 10 serves as a validated pharmacological activator to probe RyR2-dependent calcium transients. Its activity contrasts with inactive debromo analogues, confirming its utility in structure-activity relationship studies [2].

ACAT1 Targeting in Cancer Metabolism

Computational studies have identified Bastadin 10 as a high-affinity ACAT1 binder. Researchers investigating cholesterol esterification and metabolic reprogramming in cancer can use Bastadin 10 as a chemical probe to validate ACAT1 inhibition effects [3].

Non-Immunosuppressive Neurite Outgrowth

Bastadin 10 promotes neurite outgrowth via an FKBP-52-mediated mechanism distinct from FKBP12-dependent immunosuppression. This makes it a valuable compound for neuroregeneration research aimed at developing therapies for peripheral nerve injury without immunosuppressive side effects [4].

Application
Selection Property
Validation Focus
RyR1 open-state gating studies
FKBP12-dependent stabilization mechanism
Single-channel gating assays; FKBP12 complex requirement
Neuronal RyR2 calcium signaling
Bromination-dependent RyR2 probe activity
Ca²⁺ transient induction in RyR2-expressing cell models
ACAT1 metabolic pathway research
In silico binding affinity to ACAT1
Experimental ACAT1 inhibition and cancer metabolism endpoints
Neurite outgrowth model studies
FKBP-52-mediated non-immunosuppressive mechanism
Neurite extension readouts; calcineurin-independent pathway verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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